molecular formula C23H21FN2O2 B11985216 N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide

N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide

Cat. No.: B11985216
M. Wt: 376.4 g/mol
InChI Key: WGBXVDSUWIQFDC-UHFFFAOYSA-N
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Description

N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group, a methylbenzoyl group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.

    Amidation Reaction: The fluorophenyl intermediate is then subjected to an amidation reaction with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The resulting product is further reacted with 2-methylbenzamide under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The fluorophenyl group enhances its binding affinity to target proteins, while the benzamide moiety contributes to its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-2-methylbenzamide
  • N-(2-Methylbenzoyl)-4-fluorophenylamine
  • N-(4-Fluorophenyl)-N-methylbenzamide

Uniqueness

N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide is unique due to the presence of both fluorophenyl and methylbenzoyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)-[(2-methylbenzoyl)amino]methyl]-2-methylbenzamide

InChI

InChI=1S/C23H21FN2O2/c1-15-7-3-5-9-19(15)22(27)25-21(17-11-13-18(24)14-12-17)26-23(28)20-10-6-4-8-16(20)2/h3-14,21H,1-2H3,(H,25,27)(H,26,28)

InChI Key

WGBXVDSUWIQFDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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